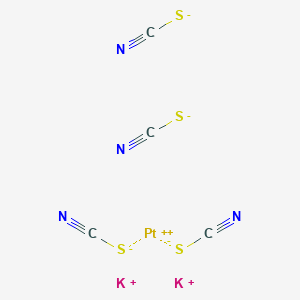![molecular formula C8H7NOS B078973 2-(Methylthio)benzo[d]oxazol CAS No. 13673-62-6](/img/structure/B78973.png)
2-(Methylthio)benzo[d]oxazol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(Methylthio)benzo[d]oxazole derivatives often involves the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride, leading to the one-pot formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles in good yield. This method is highlighted by its simplicity and the high yield of the desired products, demonstrating the versatility of 1-(methylthio)acetone as a precursor for the synthesis of oxazole derivatives (Herrera et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-(Methylthio)benzo[d]oxazole derivatives has been extensively analyzed through X-ray diffraction studies. These studies confirm the presence of the oxazole ring and the substitution pattern on the benzene ring, providing insights into the conformation and electronic structure of these compounds. Such structural analyses are crucial for understanding the reactivity and potential applications of these molecules (Kalcheva et al., 1993).
Chemical Reactions and Properties
2-(Methylthio)benzo[d]oxazole and its derivatives undergo various chemical reactions that highlight their reactivity and potential utility in organic synthesis. For example, these compounds can participate in ring transformations, leading to the formation of thiazoles and other heterocyclic structures. Such reactivity opens avenues for the development of new synthetic methodologies and the creation of novel compounds with potential applications in medicinal chemistry and materials science (Kalcheva et al., 1993).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Oxazol ist ein wichtiger heterozyklischer Kern, der ein breites Spektrum an biologischen Aktivitäten aufweist . Oxazolderivate haben sich als eine breite Palette pharmakologischer Eigenschaften gezeigt, darunter antibakterielle, antifungale, antivirale, anticancerogene und entzündungshemmende Aktivitäten .
Arzneimittelforschung
Der Oxazolring ist ein häufiges Strukturmotiv, das in vielen Medikamenten und bioaktiven Molekülen vorkommt . Einige Beispiele für Medikamente, die einen Oxazolring enthalten, sind Oxaprozin (ein entzündungshemmendes Medikament), Voriconazol (ein Antimykotikum) und Sunitinib (ein Antikrebsmittel) .
Antibakterielle Aktivität
Oxazolderivate spielen eine zentrale Rolle bei der Abgrenzung der biologischen Aktivitäten wie antimikrobieller . Sie haben sich als wirksam gegen verschiedene Bakterienstämme erwiesen.
Antikrebsaktivität
Oxazolderivate wurden auf ihre Antikrebs-Eigenschaften untersucht . Sie haben vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszellen gezeigt.
Entzündungshemmende Aktivität
Oxazolderivate haben sich als entzündungshemmend erwiesen . Sie könnten möglicherweise zur Behandlung entzündlicher Erkrankungen eingesetzt werden.
Antidiabetische Aktivität
Einige Oxazolderivate haben sich als antidiabetisch erwiesen . Sie könnten möglicherweise bei der Behandlung von Diabetes eingesetzt werden.
Antiobesity-Aktivität
Oxazolderivate wurden auch auf ihre Antiobesity-Effekte untersucht . Sie könnten möglicherweise zur Behandlung von Fettleibigkeit eingesetzt werden.
Antioxidative Aktivität
Wirkmechanismus
While the specific mechanism of action for 2-(Methylthio)benzo[d]oxazole is not mentioned in the search results, benzoxazole derivatives are known to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, and others .
Safety and Hazards
Zukünftige Richtungen
Benzothiazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
Eigenschaften
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXAWZGFEDZKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400339 | |
| Record name | 2-(Methylthio)benzo[d]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13673-62-6 | |
| Record name | 2-(Methylthio)benzo[d]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(METHYLTHIO)BENZOXAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














